molecular formula C24H36N6O B3795800 1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No.: B3795800
M. Wt: 424.6 g/mol
InChI Key: BQVNAWQQJPVUFT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a carboxamide group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom. Carboxamide is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the pyrazole and piperidine rings in separate steps, followed by the introduction of the carboxamide group. Pyrazoles can be synthesized from α,β-unsaturated aldehydes with hydrazine . Piperidines can be synthesized through various methods including the reduction of pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the carboxamide group. The presence of these groups can be confirmed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions at the carbon adjacent to the nitrogen. The piperidine ring could undergo reactions at the nitrogen, and the carboxamide group might participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific mechanism of action is not available without further information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Properties

IUPAC Name

1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N6O/c1-18(2)23-15-21(27-28-23)17-29-11-8-22(9-12-29)30-13-6-19(7-14-30)24(31)26-16-20-5-3-4-10-25-20/h3-5,10,15,18-19,22H,6-9,11-14,16-17H2,1-2H3,(H,26,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVNAWQQJPVUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
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1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

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